Gabunamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gabunamine is an alkaloid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Gabunamine has been studied for its anticancer properties, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. Research indicates that it exhibits cytotoxic effects against several cancer cell lines while showing minimal toxicity to normal cells.

Case Study: Apoptosis Induction

- Cell Lines Tested :

- PANC-1 (pancreatic cancer)

- HCT-116 (colorectal cancer)

- HT29 (colorectal cancer)

Findings :

- This compound treatment resulted in a significant decrease in fluorescence intensity in treated cancer cells, indicating effective apoptosis induction compared to untreated controls .

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| PANC-1 | Induced apoptosis | ROS-mediated pathways |

| HCT-116 | Induced apoptosis | PI3K/AKT/mTOR pathway suppression |

| HT29 | Induced apoptosis | Activation of MAPKs |

Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Research Insights

- Studies have shown that compounds like this compound can scavenge free radicals and reduce oxidative damage in cells. This effect is beneficial not only in cancer prevention but also in the management of other oxidative stress-related conditions .

Potential in Drug Formulations

This compound's unique chemical properties make it a candidate for incorporation into drug formulations. Its ability to enhance the efficacy of existing treatments while reducing side effects is particularly promising.

Formulation Case Study

- Combination with Other Compounds : this compound can be combined with other natural compounds to create synergistic effects, enhancing overall therapeutic outcomes .

Nanotechnology Applications

The integration of this compound into nanotechnology represents a cutting-edge application area. Phenolic compounds like this compound are being explored for their roles in developing nanocarriers for drug delivery systems.

Nanocarrier Development

- Mechanism : this compound can be utilized to create nanocarriers that improve the bioavailability and targeted delivery of anticancer drugs, potentially leading to more effective treatments with fewer side effects .

| Application Area | Potential Benefits |

|---|---|

| Drug Delivery Systems | Improved targeting and reduced toxicity |

| Biosensing | Enhanced sensitivity and specificity |

Future Research Directions

While the current findings on this compound are promising, further research is necessary to fully understand its mechanisms and potential applications. Future studies should focus on:

- In vivo studies to confirm anticancer efficacy.

- Exploration of combination therapies involving this compound.

- Development of novel drug formulations utilizing this compound as a key ingredient.

Analyse Chemischer Reaktionen

Chemical Reaction Optimization Strategies

The search results highlight systematic approaches to reaction optimization, such as Design of Experiments (DoE) and kinetic analysis. For example:

-

Design of Experiments (DoE) : Central composite face-centered designs were used to optimize reaction conditions (e.g., residence time, temperature, reagent equivalents) for the ortho-substitution of 2,4-difluoronitrobenzene with pyrrolidine. This method reduced variability and identified critical process factors .

-

Kinetic Studies : Reaction mechanisms, such as nucleophilic substitution pathways in the alkylation of indolphenol derivatives, were elucidated through kinetic experiments. These studies informed solvent selection and base equivalents to improve yield .

Multicomponent Reaction Insights

The Groebke–Blackburn–Bienaymé (GBB) reaction demonstrates how substrate electronic effects and steric factors influence reaction outcomes. Key trends include:

General Reaction Analysis Tools

The search results emphasize the importance of reagent tables and stoichiometric calculations for predicting theoretical yields. For example:

-

A reagent table for the reaction of 2-bromoaniline with NaNO₂ and KI highlighted stoichiometric ratios (1:1:1) and limiting reagents (2-bromoaniline)3.

-

Molar equivalents and excess reagent calculations (e.g., 20% excess KI, 60% excess NaNO₂) were critical for optimizing reaction conditions3.

Eigenschaften

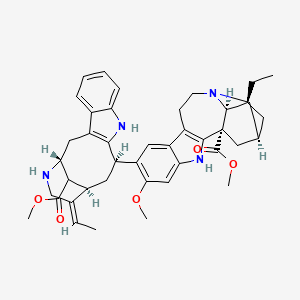

Molekularformel |

C42H50N4O5 |

|---|---|

Molekulargewicht |

690.9 g/mol |

IUPAC-Name |

methyl (1S,15S,17S,18S)-17-ethyl-7-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-16-29(35(49-3)18-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1 |

InChI-Schlüssel |

PIUQMWWFBLVDEE-WNZMBYOVSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

Isomerische SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)OC)C(=O)OC |

Kanonische SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.